molecular formula C5H11NO2 B8137774 (3S,5S)-Piperidine-3,5-diol

(3S,5S)-Piperidine-3,5-diol

Cat. No.: B8137774
M. Wt: 117.15 g/mol
InChI Key: QCQKTGJRAPFKRX-WHFBIAKZSA-N
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Description

(3S,5S)-Piperidine-3,5-diol is a chiral compound with two hydroxyl groups attached to a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The stereochemistry of this compound plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-Piperidine-3,5-diol typically involves the reduction of a suitable precursor, such as a piperidine derivative with protected hydroxyl groups. One common method is the catalytic hydrogenation of a piperidine-3,5-dione derivative under mild conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, solvent, and reaction conditions is optimized to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3S,5S)-Piperidine-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form piperidine derivatives with different substitution patterns.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Hydrogen gas with Pd/C or other suitable catalysts.

    Substitution: TsCl or MsCl with a base such as triethylamine (TEA).

Major Products Formed:

    Oxidation: Piperidine-3,5-dione or piperidine-3,5-dial.

    Reduction: Various substituted piperidine derivatives.

    Substitution: Piperidine derivatives with different functional groups replacing the hydroxyl groups.

Scientific Research Applications

(3S,5S)-Piperidine-3,5-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential interactions with enzymes and receptors, making it a valuable tool in biochemical research.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including as inhibitors of specific enzymes or as precursors to pharmaceutical agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (3S,5S)-Piperidine-3,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. The stereochemistry of the compound plays a crucial role in determining its interactions and biological activity.

Comparison with Similar Compounds

    (3R,5R)-Piperidine-3,5-diol: The enantiomer of (3S,5S)-Piperidine-3,5-diol, with different stereochemistry.

    Piperidine-3,5-dione: An oxidized form of the compound.

    Piperidine-3,5-dial: Another oxidized derivative.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

IUPAC Name

(3S,5S)-piperidine-3,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQKTGJRAPFKRX-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC[C@H]1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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